5-(1,3-Benzoxazol-2-yl)-2-chloroaniline
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Overview
Description
5-(1,3-Benzoxazol-2-yl)-2-chloroaniline is a compound that belongs to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields. Benzoxazole derivatives are bicyclic planar molecules that have been extensively studied for their potential biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Preparation Methods
The synthesis of 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline typically involves the condensation of 2-aminophenol with aldehydes or other suitable precursors under various reaction conditions. One common method involves the use of catalysts such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-(1,3-Benzoxazol-2-yl)-2-chloroaniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
5-(1,3-Benzoxazol-2-yl)-2-chloroaniline has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various benzoxazole derivatives.
Biology: The compound has shown potential in antimicrobial and antifungal studies.
Medicine: It is being explored for its anticancer properties and other therapeutic effects.
Mechanism of Action
The mechanism of action of 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to perturb the total sterols content, inhibit membrane transport processes, and affect mitochondrial respiration. These actions contribute to their antimicrobial and anticancer activities .
Comparison with Similar Compounds
5-(1,3-Benzoxazol-2-yl)-2-chloroaniline can be compared with other benzoxazole derivatives such as:
- 5-(1,3-Benzoxazol-2-yl)-2-pyridinol
- 5-(1,3-Benzoxazol-2-yl)-2-methylaniline
- 5-(1,3-Benzoxazol-2-yl)-2-pyridinol These compounds share similar structural features but may differ in their specific biological activities and applications. The unique substitution pattern in this compound contributes to its distinct properties and potential uses .
Properties
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-2-chloroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKDQHJUUGMNCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.